Scandium perchlorate

Vue d'ensemble

Description

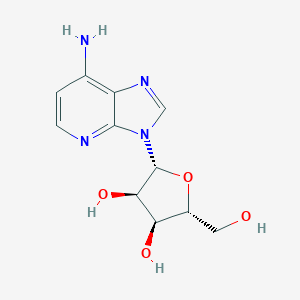

Scandium perchlorate is an inorganic compound that is used as a catalyst for α- C - and N -glycosylation reactions .

Synthesis Analysis

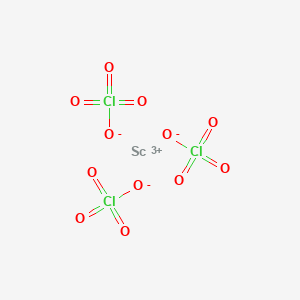

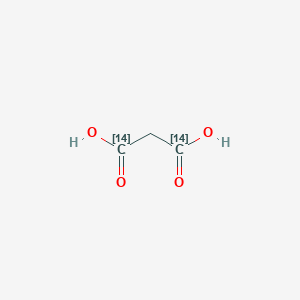

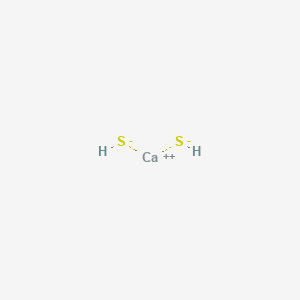

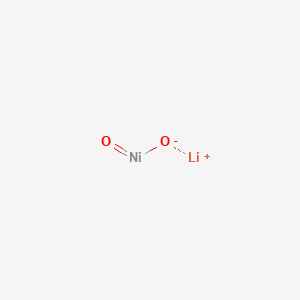

Scandium perchlorate can be synthesized by incorporating scandium coordination complexes into a covalent organic framework . Another method involves the synthesis and tunable reactivity of two scandium phosphinophosphinidene complexes .Molecular Structure Analysis

Scandium perchlorate has a molecular formula of Cl3O12Sc . It forms a first coordination shell consisting of about seven water molecules at a distance of 215 pm and a second coordination shell at a distance of 410 pm .Chemical Reactions Analysis

Scandium perchlorate can be prepared by dissolving scandium oxide in perchloric acid . It has been used as a catalyst in various reactions, including the self-sufficient transimination reaction between various types of C-N bonds in organic solvents .Physical And Chemical Properties Analysis

Scandium perchlorate shares many properties with aluminum. It is as light as aluminum (density of aluminum 2.70, density of scandium 2.99), it is trivalent, and all its compounds are also colorless .Applications De Recherche Scientifique

1. Scandium for Aerospace Applications

Specific Scientific Field:

Materials science and aerospace engineering.

Summary of the Application:

Scandium materials, ranging from pure scandium to alloys, compounds, catalysts, sputtering targets, and evaporation materials, play a crucial role in revolutionizing the aerospace industry . Scandium’s unique properties, such as high melting point, excellent strength-to-weight ratio, and resistance to corrosion, make it valuable for aerospace applications.

Methods of Application:

Results and Outcomes:

2. Scandium Recovery from Bauxite Residue

Specific Scientific Field:

Hydrometallurgy and environmental science.

Summary of the Application:

Scandium can be recovered from bauxite residue (red mud), a waste product from alumina production. Bauxite residue contains up to 130 ppm of scandium, making it a potential resource for this rare element .

Methods of Application:

Results and Outcomes:

3. Scandium Extraction Using Supported Ionic Liquid Phase (SILP)

Specific Scientific Field:

Chemical engineering and materials science.

Summary of the Application:

The adsorption of scandium from diluted, acidic solutions using a supported ionic liquid phase (SILP) was investigated. SILP is part of a process for scandium recovery from bauxite residue .

Methods of Application:

Results and Outcomes:

These applications highlight the versatility and potential impact of scandium perchlorate in various scientific and industrial contexts. Researchers continue to explore new ways to harness its unique properties for technological advancements.

Safety And Hazards

Scandium perchlorate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Orientations Futures

Scandium recovery is now implemented in industrial production using a combination of hydrometallurgical and pyrometallurgical techniques, such as ore pre-treatment, leaching, SX, precipitation, and calcination . The development of single-atom catalysts (SACs) consisting of a single metal atom as an isolated active site has progressed tremendously and has been identified as the most promising electrocatalysts .

Propriétés

IUPAC Name |

scandium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Sc/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVKRMCXDCYZQK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3O12Sc | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scandium perchlorate | |

CAS RN |

14066-05-8 | |

| Record name | Scandium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scandium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)

![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)

![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)